

Technical Guide: ^{13}C NMR Spectroscopy of 4-Iodophenylboronic Acid Pinacol Ester

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Compound of Interest

Compound Name: 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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This technical guide provides an in-depth analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of 4-iodophenylboronic acid pinacol ester. This compound is a critical building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural verification.

Predicted ^{13}C NMR Spectral Data

Obtaining a clean and fully assigned ^{13}C NMR spectrum for boronic esters can be challenging. The carbon atom attached to the boron (C1) often exhibits a broad signal or may not be observed at all due to quadrupolar relaxation induced by the adjacent boron nucleus (^{11}B and ^{10}B isotopes).

The following table summarizes the predicted ^{13}C NMR chemical shifts for 4-iodophenylboronic acid pinacol ester. These predictions are based on established chemical shift values for iodobenzene and various phenylboronic acid pinacol esters. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl_3).

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Structure and Carbon Numbering:

Carbon Atom	Predicted Chemical Shift (δ) in ppm	Notes
C1 (C-B)	125 - 135	Signal is typically very broad and may have low intensity or be unobservable.
C2, C6	~137	Aromatic CH ortho to the boronic ester group.
C3, C5	~130	Aromatic CH meta to the boronic ester group.
C4 (C-I)	~94	The carbon directly attached to iodine is significantly shielded. [1]
C7, C8	~84	Quaternary carbons of the pinacol group.
C9, C10, C11, C12	~25	Methyl carbons of the pinacol group.

Note: The solvent signal for CDCl_3 appears as a triplet at approximately 77 ppm.

Experimental Protocol for ^{13}C NMR Acquisition

This section details a standard protocol for acquiring a high-quality ^{13}C NMR spectrum of 4-iodophenylboronic acid pinacol ester.

1. Sample Preparation:

- Weigh approximately 15-30 mg of 4-iodophenylboronic acid pinacol ester.
- Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing may be required.

2. NMR Spectrometer Setup and Data Acquisition:

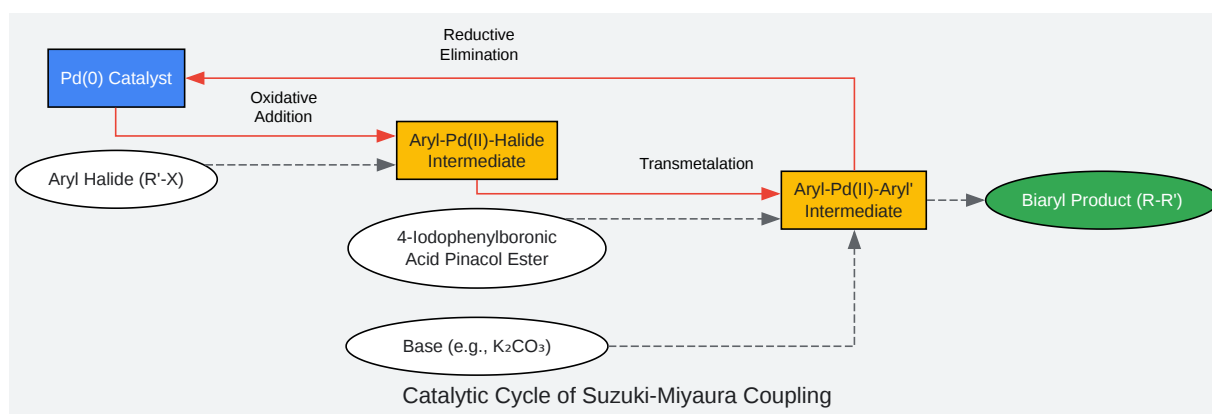
- Spectrometer: A 100 MHz or 125 MHz (for ^{13}C) NMR spectrometer or higher is recommended.
- Experiment: Standard proton-decoupled ^{13}C experiment (zgpg30 or similar).
- Solvent: Set the solvent to Chloroform-d.
- Temperature: Maintain a constant temperature, typically 25°C (298 K).
- Acquisition Parameters:
 - Pulse Angle: 30-45 degrees.
 - Acquisition Time (AQ): 1-2 seconds.
 - Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
 - Number of Scans (NS): Due to the low natural abundance of ^{13}C and potential for broad signals, a higher number of scans (e.g., 1024 to 4096) is often required to achieve an adequate signal-to-noise ratio.
- Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl_3 at 77.16 ppm.

3. Data Processing:

- Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
- Perform Fourier transformation, followed by phase and baseline correction.

Logical Workflow: Role in Suzuki-Miyaura Coupling

4-Iodophenylboronic acid pinacol ester is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. The following diagram illustrates the catalytic cycle and the role of the boronic ester.^{[2][3][4]}



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Caption: Suzuki-Miyaura catalytic cycle workflow.

This diagram outlines the three fundamental steps of the reaction:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide.
- **Transmetalation:** In the presence of a base, the aryl group from the 4-iodophenylboronic acid pinacol ester is transferred to the palladium(II) center, displacing the halide.
- **Reductive Elimination:** The two aryl groups on the palladium center are coupled, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.^{[2][3]}

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